4-(2-Aminoethyl)benzene-1,2,3-triol
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Overview
Description
4-(2-aminoethyl)benzene-1,2,3-triol is a catecholamine.
Scientific Research Applications
Structural and Theoretical Studies
- The structure of related compounds, such as 4-(((2-methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol, has been investigated using X-ray, UV–vis., FT-IR spectroscopic techniques, and theoretical (DFT) methods, providing insights into their molecular structures (Temel et al., 2017).
Synthesis and Characterization of Complexes
- Schiff base ligands, including derivatives of benzene-1,2,3-triol, have been synthesized and characterized. Their complexes with metals like Cd(II) and Cu(II) were studied, revealing bidentate ligand behavior and antimicrobial activity (Golcu et al., 2005).
Electrochemical and Antimicrobial Properties
- Novel Schiff bases containing benzene-1,2,3-triol and their Co(II) and Cu(II) complexes were synthesized. These complexes showed significant electrochemical and antimicrobial properties (Ispir, 2009).
Electrochemical Studies of Derivatives
- Electrochemical studies of hydroxy- and amino-polysubstituted benzenes, including benzene-1,2,3-triol derivatives, were performed. These studies are crucial for understanding the degradation of environmental pollutants containing such structures (Pelmus et al., 2020).
Solvatochromic Effect Studies
- The solvatochromic effects on the absorption spectra of benzene-1,3-diol and benzene-1,3,5-triol derivatives were analyzed, enhancing understanding of solute-solvent interactions (Gülseven et al., 2009).
Simultaneous Determination of Antioxidants
- A study on the simultaneous determination of antioxidants using a modified electrode incorporating benzene-1,2,3-triol derivative demonstrates the compound's potential in analytical chemistry applications (Taei et al., 2016).
properties
CAS RN |
4228-71-1 |
---|---|
Product Name |
4-(2-Aminoethyl)benzene-1,2,3-triol |
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(2-aminoethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO3/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2,10-12H,3-4,9H2 |
InChI Key |
WYYIHCWISNZQQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CCN)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1CCN)O)O)O |
Other CAS RN |
4228-71-1 |
synonyms |
2-hydroxydopamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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